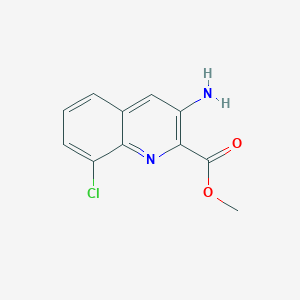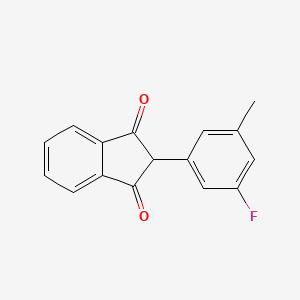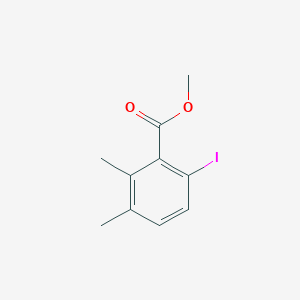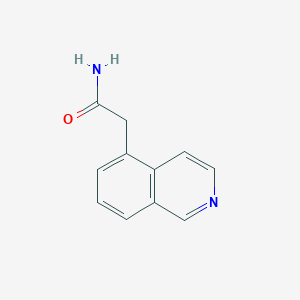
2-(Isoquinolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isoquinolin-5-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-5-yl)acetamide typically involves the reaction of isoquinoline derivatives with acetic anhydride. One common method includes the reduction of 5-nitroisoquinoline followed by acetylation with acetic anhydride . Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isoquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted isoquinoline derivatives .
Aplicaciones Científicas De Investigación
2-(Isoquinolin-5-yl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Isoquinolin-5-yl)acetamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or act as a receptor antagonist by blocking receptor-ligand interactions. The specific pathways involved depend on the biological context and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
Quinoline: A structurally similar compound with significant medicinal applications.
Benzopyridine: Another related compound with diverse chemical properties.
Uniqueness
2-(Isoquinolin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-isoquinolin-5-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-5,7H,6H2,(H2,12,14) |
Clave InChI |
YFCILBWPCLHMEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




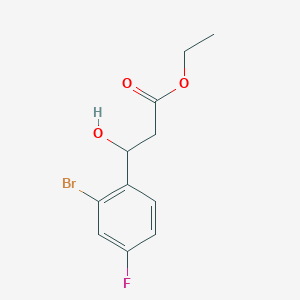
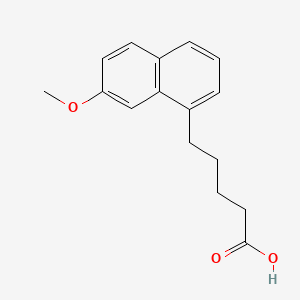

![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
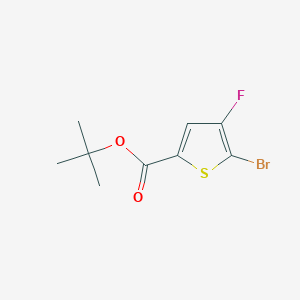
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

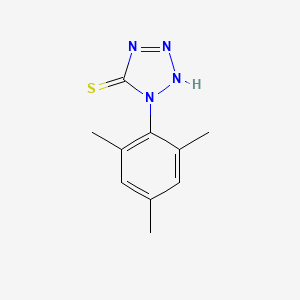
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
